

# AF555 NHS Dye: A Comprehensive Technical Guide to its Spectral Properties

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## Compound of Interest

Compound Name: AF555 Nhs

Cat. No.: B15555274

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This in-depth technical guide provides a comprehensive overview of the core spectral properties of the **AF555 NHS** dye, a widely used fluorescent label in biological research and drug development. This document details the dye's key characteristics, provides standardized experimental protocols for its characterization, and presents quantitative data in a clear, comparative format.

## Introduction

**AF555 NHS** ester is a bright, orange-red fluorescent dye that belongs to the class of rhodamine derivatives. The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent labeling of primary amines on proteins, antibodies, and other biomolecules, forming a stable amide bond. Its excellent photostability and high fluorescence quantum yield make it a popular choice for a variety of applications, including fluorescence microscopy, flow cytometry, and immunofluorescence-based assays.

## Core Spectral and Photophysical Properties

The spectral characteristics of **AF555 NHS** dye are crucial for designing and interpreting fluorescence-based experiments. The key quantitative parameters are summarized in the table below.

Property	Value	Notes
Maximum Excitation Wavelength ( $\lambda_{ex}$ )	~555 nm	
Maximum Emission Wavelength ( $\lambda_{em}$ )	~565 - 572 nm	[1][2]
Molar Extinction Coefficient ( $\epsilon$ )	~150,000 - 155,000 cm <sup>-1</sup> M <sup>-1</sup>	[1][2] At the absorption maximum.
Fluorescence Quantum Yield ( $\Phi$ )	~0.10	In aqueous solution.
Molecular Weight	~1250 g/mol	[1]
Recommended Laser Lines	532 nm, 555 nm, 561 nm	
Commonly Used Filter Sets	TRITC (Tetramethylrhodamine)	

#### Key Features:

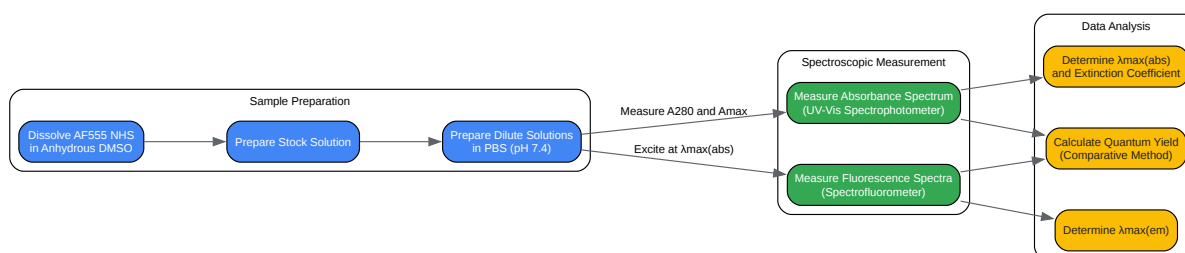
- **High Brightness:** The combination of a high extinction coefficient and a reasonable quantum yield results in bright fluorescent conjugates.
- **Excellent Photostability:** AF555 is significantly more resistant to photobleaching than spectrally similar dyes like Cy3, allowing for longer exposure times and more robust imaging. [3]
- **pH Insensitivity:** The fluorescence of AF555 is stable over a broad pH range (pH 4-10), which is advantageous for experiments in various biological buffers. [1][2][4]
- **Water Solubility:** The dye is water-soluble, simplifying conjugation reactions in aqueous environments. [1][2]

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and use of **AF555 NHS** dye.

## Determination of Spectral Properties

The following diagram illustrates the general workflow for characterizing the spectral properties of a fluorescent dye like AF555.



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### Workflow for Spectral Characterization of AF555 Dye.

#### Protocol for Determining Molar Extinction Coefficient:

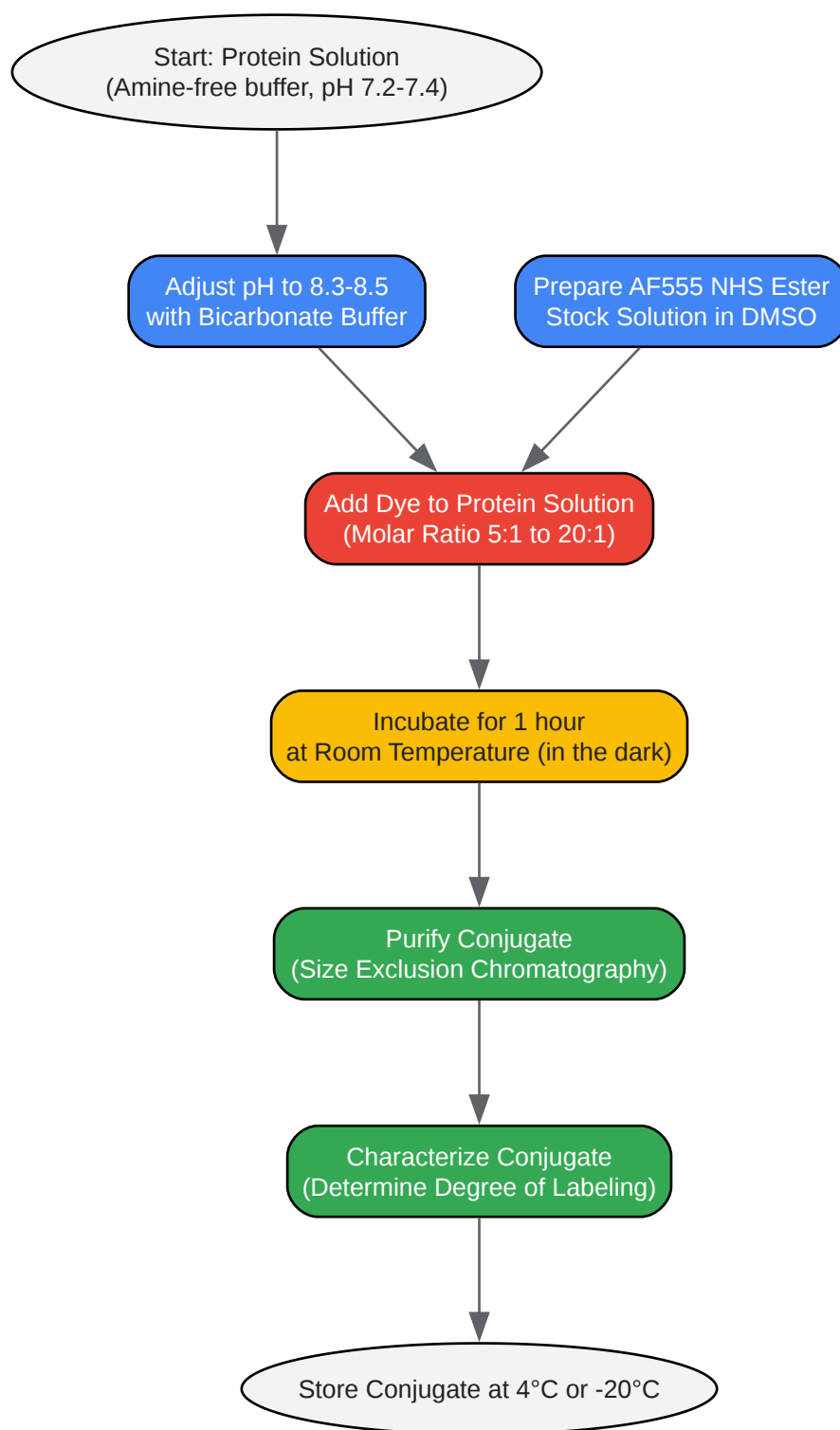
- **Preparation of Stock Solution:** Prepare a concentrated stock solution of **AF555 NHS** ester in high-quality anhydrous dimethyl sulfoxide (DMSO).
- **Preparation of Working Solutions:** Prepare a series of dilutions of the stock solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
- **Absorbance Measurement:** Using a spectrophotometer, measure the absorbance of each dilution at the absorption maximum (~555 nm).
- **Calculation:** Plot absorbance versus concentration. The molar extinction coefficient ( $\epsilon$ ) can be calculated from the slope of the line according to the Beer-Lambert law ( $A = \epsilon cl$ ), where  $A$  is the absorbance,  $c$  is the molar concentration, and  $l$  is the path length of the cuvette in cm.

#### Protocol for Determining Fluorescence Quantum Yield (Comparative Method):

- **Selection of a Standard:** Choose a well-characterized fluorescent standard with a known quantum yield and spectral properties similar to AF555 (e.g., Rhodamine 6G).
- **Absorbance Matching:** Prepare dilute solutions of the AF555 sample and the standard in the same solvent, adjusting their concentrations so that they have the same absorbance at the excitation wavelength.
- **Fluorescence Measurement:** Record the fluorescence emission spectra of both the AF555 solution and the standard solution under identical experimental conditions (e.g., excitation wavelength, slit widths).
- **Calculation:** The quantum yield of the AF555 dye ( $\Phi_{\text{sample}}$ ) can be calculated using the following equation:  $\Phi_{\text{sample}} = \Phi_{\text{standard}} * (I_{\text{sample}} / I_{\text{standard}}) * (A_{\text{standard}} / A_{\text{sample}}) * (\eta_{\text{sample}}^2 / \eta_{\text{standard}}^2)$  Where:
  - $\Phi$  is the quantum yield
  - $I$  is the integrated fluorescence intensity
  - $A$  is the absorbance at the excitation wavelength
  - $\eta$  is the refractive index of the solvent

## Protein Labeling with AF555 NHS Ester

The following diagram outlines the key steps for conjugating **AF555 NHS** ester to a protein.



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Workflow for Protein Labeling with **AF555 NHS Ester**.

Detailed Protocol:

- **Protein Preparation:** Ensure the protein solution is in an amine-free buffer (e.g., PBS) at a concentration of at least 2 mg/mL for optimal results.<sup>[1]</sup>
- **pH Adjustment:** Adjust the pH of the protein solution to 8.3-8.5 using a sodium bicarbonate buffer. This is the optimal pH range for the reaction between the NHS ester and primary amines.
- **Dye Preparation:** Dissolve the **AF555 NHS** ester in anhydrous DMSO immediately before use to a concentration of ~10 mg/mL.
- **Labeling Reaction:** Add the dissolved dye to the protein solution while gently vortexing. The molar ratio of dye to protein should be optimized for each specific protein, but a starting point of 10:1 to 15:1 is recommended.
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- **Purification:** Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25).
- **Characterization (Degree of Labeling):** The degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and 555 nm (for the dye). The following equation can be used:  $DOL = (A_{555} * \epsilon_{\text{protein}}) / [(A_{280} - (A_{555} * CF_{280})) * \epsilon_{\text{dye}}]$  Where:
  - $A_{555}$  and  $A_{280}$  are the absorbances at 555 nm and 280 nm, respectively.
  - $\epsilon_{\text{protein}}$  and  $\epsilon_{\text{dye}}$  are the molar extinction coefficients of the protein and the dye, respectively.
  - $CF_{280}$  is a correction factor for the dye's absorbance at 280 nm.

## Photostability Measurement

The following diagram illustrates a general approach to quantifying the photostability of AF555.



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### Workflow for Photostability Measurement.

#### Protocol:

- **Sample Preparation:** Prepare a sample of AF555-conjugated biomolecule (e.g., antibody) immobilized on a microscope slide.
- **Microscope Setup:** Place the slide on the stage of a fluorescence microscope equipped with a suitable laser line (e.g., 561 nm) and filter set.
- **Image Acquisition:** Select a region of interest (ROI) and acquire an initial image (t=0).
- **Photobleaching:** Continuously illuminate the ROI with the excitation light at a constant intensity.
- **Time-Lapse Imaging:** Acquire a series of images of the ROI at regular time intervals until the fluorescence intensity has significantly decreased.
- **Data Analysis:**
  - Measure the mean fluorescence intensity within the ROI for each image in the time series.
  - Plot the normalized fluorescence intensity as a function of time.
  - Determine the photobleaching half-life (t<sub>1/2</sub>), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

## Storage and Handling

- **AF555 NHS Ester** (lyophilized powder): Store at -20°C, desiccated, and protected from light. [5] When stored properly, the reactive dye is stable for at least one year.
- Reconstituted **AF555 NHS Ester** (in DMSO): Use immediately or aliquot and store at -20°C for short-term storage (up to a few weeks). Avoid repeated freeze-thaw cycles.
- **AF555-labeled Conjugates**: Store at 4°C for short-term storage or at -20°C for long-term storage, protected from light. The addition of a carrier protein (e.g., 0.1% BSA) can improve stability.

## Conclusion

**AF555 NHS** dye is a versatile and robust fluorescent probe with excellent spectral properties for a wide range of biological applications. Its high brightness, photostability, and pH insensitivity make it a reliable choice for demanding fluorescence imaging and detection experiments. By following the detailed protocols provided in this guide, researchers can effectively characterize, conjugate, and utilize **AF555 NHS** dye to generate high-quality, reproducible data.

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## References

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- To cite this document: BenchChem. [AF555 NHS Dye: A Comprehensive Technical Guide to its Spectral Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15555274#af555-nhs-dye-spectral-properties\]](https://www.benchchem.com/product/b15555274#af555-nhs-dye-spectral-properties)

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